molecular formula C8H18ClN B2564849 2-Tert-butylpyrrolidine hydrochloride CAS No. 180258-82-6; 558478-78-7

2-Tert-butylpyrrolidine hydrochloride

Cat. No.: B2564849
CAS No.: 180258-82-6; 558478-78-7
M. Wt: 163.69
InChI Key: AAOKNWIGPRCWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylpyrrolidine hydrochloride (CAS 558478-78-7) is a high-purity organic compound supplied as a powder, with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . This pyrrolidine derivative is a valuable chiral building block and intermediate in medicinal chemistry and pharmaceutical research, particularly for developing novel bioactive molecules. The structural motif of substituted pyrrolidines is frequently explored in drug discovery for its potential to modulate biological activity . Research into related pyrrolidine-carboxamide compounds has demonstrated significant antiarrhythmic activity in pre-clinical models, suggesting the potential of this chemical class in cardiovascular disease research . The compound is provided with comprehensive documentation, including a Certificate of Analysis and Safety Data Sheet (SDS). It is typically packaged in palletized plastic pails, fiber or steel drums, and other secure containers to ensure stability at room temperature . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOKNWIGPRCWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558478-78-7
Record name 2-tert-butylpyrrolidine hydrochloride
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Stereochemical Investigations and Chiral Control of 2 Tert Butylpyrrolidine Hydrochloride

Configurational Analysis of Pyrrolidine (B122466) Ring Systems

The stereochemical arrangement of substituents on the pyrrolidine ring is a critical aspect of its molecular architecture. Advanced analytical techniques are employed to elucidate the precise three-dimensional structure, including the relative and absolute configurations of its stereocenters.

Determination of Trans-Configuration in Pyrrolidine Derivatives

The relative orientation of substituents on the pyrrolidine ring is fundamental to understanding its chemical behavior. In studies of related 2-tert-butyl-pyrrolidine derivatives, the determination of the relative configuration of asymmetric centers has been unambiguously achieved through nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Following the reduction of a precursor nitroxide to the corresponding amine, a suite of NMR experiments, including HSQC, HMBC, COSY, and NOESY, can definitively establish the configuration of substituents. mdpi.comnih.gov For instance, analysis of NOESY spectra can reveal through-space interactions between specific protons, allowing for the assignment of a trans-configuration of alkyl groups on the pyrrolidine ring. nih.gov In other cases, the addition of reagents like ethyllithium (B1215237) (EtLi) can occur from the side opposite to an existing bulky tert-butyl group, leading to the formation of a product with a cis-configuration of the tert-butyl groups, a structure also confirmed by NMR after reduction. nih.gov

Table 1: NMR Techniques for Configurational Analysis

NMR TechniqueAbbreviationPrimary Application in Configurational AnalysisReference
Heteronuclear Single Quantum CoherenceHSQCCorrelation of proton and carbon nuclei, aiding in signal assignment. mdpi.com
Heteronuclear Multiple Bond CorrelationHMBCDetermining long-range (2-3 bond) correlations between protons and carbons. mdpi.com
Correlation SpectroscopyCOSYIdentifying proton-proton couplings within a spin system. mdpi.com
Nuclear Overhauser Effect SpectroscopyNOESYDetecting through-space proximity of nuclei, crucial for determining relative stereochemistry (e.g., cis/trans). mdpi.comnih.gov

Characterization of Racemic Compositions

In synthetic pathways where stereocontrol is not absolute, the resulting products can be mixtures of stereoisomers. For example, the synthesis of certain 2-tert-butylpyrrolidine (B182177) derivatives has been shown to yield a mixture of diastereomers in a 1:1 ratio, indicating a lack of stereoselectivity in a particular reaction step. mdpi.com In other instances, the final product is characterized as a racemate, a mixture containing equal amounts of enantiomers. mdpi.com The characterization of these racemic or diastereomeric mixtures is typically accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy on the reduced amine derivatives. mdpi.com

Assignment of Relative Configurations

The assignment of relative configuration describes the spatial position of atoms or groups in relation to other atoms or groups within the molecule. youtube.com In the synthesis of pyrrolidine derivatives, the stereochemical outcome of a reaction is often dictated by the existing stereocenters in the starting material. For instance, the addition of an organometallic reagent to a cyclic nitrone can occur predominantly cis to an existing substituent, such as a 2-carboxyethyl group. nih.gov This stereochemical preference is presumed to be a controlling factor in the formation of the major diastereomer. nih.gov

Factors Influencing Stereocontrol in Synthetic Pathways

Achieving control over the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. For 2-tert-butylpyrrolidine and its analogues, several factors, including the use of chiral auxiliaries and the inherent steric properties of the tert-butyl group, play a pivotal role in directing the formation of specific stereoisomers.

Role of Chiral Auxiliaries and Catalysts in Stereoselective Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org A prominent example used in the synthesis of chiral pyrrolidines is tert-butanesulfinamide, often referred to as Ellman's auxiliary. nih.govharvard.edu This auxiliary can be attached to a precursor to form an N-tert-butanesulfinyl imine. The chiral sulfinyl group then directs the stereoselective addition of nucleophiles or participates in cycloaddition reactions. nih.gov

For example, in 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides, the (S)-configuration of the sulfinyl auxiliary can induce a specific (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine ring with high diastereoselectivity. nih.gov The reaction can be promoted by catalysts such as silver carbonate (Ag₂CO₃). nih.govacs.org The N-tert-butanesulfinyl group acts as an effective electron-withdrawing group, activating the C-C double bond for the cycloaddition. acs.org After the desired stereochemistry is set, the auxiliary can be removed under mild acidic conditions. nih.govbristol.ac.uk

Table 2: Stereoselective Synthesis of Pyrrolidines Using Chiral Auxiliaries

Reaction TypeChiral AuxiliaryCatalystKey OutcomeReference
1,3-Dipolar Cycloaddition(S)-N-tert-butanesulfinyl imineAg₂CO₃High diastereoselectivity; induces (2S,3R,4S,5R) configuration in the pyrrolidine product. nih.gov
Asymmetric Addition to Iminestert-ButanesulfinamideGrignard ReagentsAsymmetric addition to the imine carbon, rationalized by a six-membered ring transition state. wikipedia.org

Impact of Steric Hindrance from Tert-butyl Substituent on Stereochemistry

The large steric bulk of the tert-butyl group exerts a profound influence on the stereochemical course of reactions involving the pyrrolidine ring. nih.gov This steric hindrance can dictate the facial selectivity of approaching reagents, forcing them to add to the less hindered side of the molecule. nih.gov

A clear example is the addition of organometallic reagents to pyrroline (B1223166) N-oxides. The addition of ethynylmagnesium bromide to a 2-tert-butyl-substituted pyrroline N-oxide was observed to proceed slowly, a phenomenon attributed to the steric hindrance posed by the bulky group. nih.gov Similarly, in certain cycloaddition reactions, computational studies have revealed significant steric interactions between the tert-butyl group and other parts of the reacting molecules in the transition state. acs.org This interaction can raise the energy of one transition state relative to another, thereby favoring the formation of a single diastereomer. acs.org This steric control is a key factor in achieving high diastereoselectivity in the synthesis of densely substituted pyrrolidines. nih.gov

Optimization of Reaction Conditions for Stereochemical Purity and Minimizing Epimerization

The synthesis of 2-substituted pyrrolidines, including 2-tert-butylpyrrolidine, with high stereochemical purity is a significant objective in organic chemistry, particularly for their use as chiral catalysts and building blocks. rsc.orgmdpi.com Achieving this purity requires careful optimization of reaction conditions to favor the formation of the desired stereoisomer while minimizing side reactions such as epimerization, which is the change in configuration at a single stereocenter. nih.gov Key factors influencing the stereochemical outcome include the choice of chiral auxiliary, temperature, solvent, and the nature of the reagents used. scispace.comnih.govresearchgate.net

A common and effective strategy for asymmetric synthesis involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide. scispace.comresearchgate.net The addition of organometallic reagents (e.g., Grignard reagents) to N-tert-butanesulfinyl imines derived from aldehydes proceeds with high diastereoselectivity, establishing the desired stereocenter at the C-2 position of the pyrrolidine ring. rsc.orgscispace.com The sulfinyl group directs the incoming nucleophile to one face of the imine, and this auxiliary can be cleanly removed in a subsequent step to yield the final 2-substituted pyrrolidine. nih.gov

Epimerization at the C-2 position is a critical issue that can erode stereochemical purity. This process is often promoted by basic reaction conditions, which can lead to the formation of an enolate or a related stabilized intermediate, resulting in a loss of diastereoselectivity. acs.org For instance, in the synthesis of a related 4-tert-butylproline derivative, the use of basic conditions for a substitution reaction was identified as the cause of C-2 epimerization. acs.org Therefore, minimizing exposure to strong bases and carefully controlling reaction times are crucial. In peptide synthesis, for example, protocols have been developed to significantly suppress epimerization by reducing the duration of exposure to basic reagents like piperidine. nih.gov

Temperature also plays a directing role in stereoselectivity. researchgate.net Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the desired product while disfavoring competing pathways. Furthermore, purification techniques are essential for enhancing the final stereochemical purity. Crystallization, for instance, can be a highly effective method for separating diastereomers or enriching the enantiomeric excess (ee) of the final product. In one synthesis, enantioselectivity was successfully increased from 94% ee to 99.2% ee through a final crystallization step. nih.govresearchgate.net

Table 1: Factors Influencing Stereochemical Outcome in Pyrrolidine Synthesis
FactorInfluence on Stereochemical PurityExample/Rationale
Chiral AuxiliaryDirects the stereochemical course of the reaction, leading to high initial diastereoselectivity.N-tert-butanesulfinyl imines guide the addition of Grignard reagents to form the desired stereoisomer. scispace.comnih.gov
Basicity (pH)Can cause epimerization at the C-2 position, reducing stereochemical purity.Basic conditions can lead to enolate equilibrium, causing a loss in diastereoselectivity. acs.org
TemperatureLower temperatures often increase diastereoselectivity by favoring the lower-energy transition state.Controlling temperature can be used to direct the reaction towards a specific diastereomer. researchgate.net
Purification MethodEnhances the purity of the final product by separating stereoisomers.Crystallization can significantly increase the enantiomeric excess of the target compound. nih.govresearchgate.net

Conformational Dynamics of Pyrrolidine Ring Systems

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.govfigshare.com The specific nature of this puckering and the dynamics of the ring system are heavily influenced by the substituents attached to it. frontiersin.orgbeilstein-journals.org The sterically demanding tert-butyl group at the C-2 position exerts significant control over the conformational landscape of the ring.

Analysis of Ring Puckering Phenomena

The pyrrolidine ring predominantly exhibits two main puckered envelope conformations, often described as Cγ-endo and Cγ-exo (or DOWN and UP, respectively). researchgate.netresearchgate.net In these conformations, the Cγ (C-4) atom is displaced from the plane formed by the other four ring atoms. The endo pucker places the Cγ atom on the same side of the ring as the substituent at the C-2 position (in a proline context, the carboxyl group), while the exo pucker places it on the opposite side. researchgate.netresearchgate.net

The equilibrium between these two states is controlled by the substituents. nih.gov A bulky substituent, such as a tert-butyl group, has a strong preference for a pseudoequatorial orientation to minimize steric strain. acs.org This preference effectively "locks" the ring into a specific pucker. nih.govresearchgate.net For example, studies on 4-tert-butylprolines have shown that both cis- and trans-4-tert-butyl groups strongly favor a pseudoequatorial orientation, which in turn dictates the ring's puckering, causing opposite effects compared to those induced by electronegative substituents. acs.orgnih.govresearchgate.net Computational studies on related substituted pyrrolidines have quantified the energy difference between puckered states; for instance, the Cγ-endo pucker of a 5-phenylpyrrolidine-2-carboxylate was found to be more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in solution. frontiersin.org

Studies of Conformational Exchange Processes

The pyrrolidine ring is not static but undergoes rapid interconversion between its various puckered conformations in solution. frontiersin.orgresearchgate.net This dynamic behavior is known as a conformational exchange process and is typically studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. researchgate.netnih.gov NMR techniques, such as the analysis of Nuclear Overhauser Effects (NOE), can provide information about the average distances between protons, which helps to elucidate the predominant conformation in solution. nih.gov

The energy barrier for the interconversion between endo and exo puckers is relatively low, allowing for dynamic equilibrium at room temperature. researchgate.net However, certain molecular processes may be coupled to this ring-flipping. For example, rotation around specific bonds attached to the pyrrolidine ring might only be possible when the ring transiently adopts a higher-energy conformation. frontiersin.org Computational studies can estimate the energy barriers associated with these processes. For a related β-proline oligopeptide system, the calculated energy barrier (ΔG‡) for the transition between Z and E isomers, a process coupled with ring dynamics, was found to be approximately 20.6 kcal·mol⁻¹. frontiersin.org

Relative Stability of Iminium Ion Isomers (e.g., E/Z Isomers)

When a 2-substituted pyrrolidine reacts with a carbonyl compound, it forms a pyrrolidine-derived iminium ion. These ions are key intermediates in many organocatalytic reactions. acs.orgub.edu The C=N double bond of the iminium ion can exist as either E or Z geometric isomers. The steric bulk of the substituent at the C-2 position of the pyrrolidine ring plays a crucial role in determining the relative stability of these isomers.

Computational studies have been performed to quantify this energy difference for iminium ions derived from 2-tert-butylpyrrolidine. acs.orgnih.gov These calculations show a clear preference for the E isomer, where the bulkier part of the alkylidene group is positioned away from the sterically demanding tert-butyl group on the pyrrolidine ring. The Z isomer is significantly destabilized by the steric clash between these two groups. acs.orgnih.gov

Table 2: Calculated Relative Stability of Iminium Ion Isomers Derived from 2-Tert-butylpyrrolidine
IsomerRelative Energy (in vacuo)Relative Energy (in water)
E Isomer0.0 kcal/mol (Reference)0.0 kcal/mol (Reference)
Z Isomer+2.1 kcal/mol+1.7 kcal/mol

Data sourced from computational studies. acs.orgnih.gov

Table 3: Calculated Relative Stability of Ring Conformers in the 2-Tert-butylpyrrolidine-Derived Iminium Ion
Ring ConformerRelative Energy (in vacuo)Relative Energy (in water)
C3-down/C4-up0.0 kcal/mol (Reference)0.0 kcal/mol (Reference)
C3-up/C4-down+0.4 kcal/mol+0.5 kcal/mol

Data sourced from computational studies. acs.orgnih.gov

Mechanistic Elucidation of Reactions Involving 2 Tert Butylpyrrolidine Hydrochloride and Its Derivatives

Understanding Reaction Pathways and Intermediates

The elucidation of reaction pathways and the characterization of transient intermediates are fundamental to comprehending the chemical transformations involving 2-tert-butylpyrrolidine (B182177) and its derivatives.

Transition-State Analysis in Stereoselective Syntheses

Computational methods have proven invaluable in analyzing the transition states of reactions involving 2-tert-butylpyrrolidine derivatives, providing insights into the origins of stereoselectivity. As a model for chiral pyrrolidines with a medium-to-large nonpolar group at the 2-position, 2-tert-butylpyrrolidine has been the subject of computational studies to establish the configurational and conformational aspects of key intermediates. rsc.orgrsc.org

For instance, in the context of iminium ion-mediated reactions, the relative stability of different isomers and conformers of the transition state can dictate the stereochemical outcome. Calculations have shown that for a 2-tert-butyl substituted iminium ion, the E-isomer is more stable than the Z-isomer. Specifically, the Z iminium isomer was found to be 2.1 kcal/mol higher in energy than the E isomer in a vacuum and 1.7 kcal/mol higher in water. rsc.orgrsc.org Conformational analysis of the pyrrolidine (B122466) ring within the transition state also reveals subtle energy differences, with the C3-down-C4-up conformer being slightly more stable (by 0.4-0.5 kcal/mol) than the C3-up-C4-down conformer. rsc.orgrsc.org These small energy differences in the transition state are critical in determining which reaction pathway is favored, ultimately leading to the preferential formation of one stereoisomer over another.

Computational analysis of the aza-Cope-Mannich reaction to form substituted pyrrolidines highlights the influence of bulky substituents, such as the tert-butyl group, on the energy profile of the reaction. The steric bulk can affect activation barriers and the stability of intermediates, thereby influencing product stereoselectivity. researchgate.netsigmaaldrich.com In some cases, the steric hindrance of a chiral catalyst incorporating a bulky pyrrolidine derivative may prevent adequate coordination to the substrate, impacting yield without necessarily improving stereoselectivity. sigmaaldrich.com

Table 1: Calculated Relative Energies of 2-Tert-butylpyrrolidine-Derived Iminium Ion Isomers and Conformers rsc.orgrsc.org

SpeciesIsomer/ConformerEnergy Difference (in vacuo)Energy Difference (in water)
Iminium IonZ-isomer vs. E-isomer+2.1 kcal/mol+1.7 kcal/mol
Pyrrolidine RingC3-up-C4-down vs. C3-down-C4-up+0.4 kcal/mol+0.5 kcal/mol

Identification and Characterization of Radical Intermediates

Derivatives of 2-tert-butylpyrrolidine can be precursors to stable radical intermediates, particularly nitroxides, which are valuable probes in various scientific fields. The synthesis of 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls from the corresponding 2-tert-butyl-1-pyrroline-1-oxides has been reported. organicreactions.orgmasterorganicchemistry.com These nitroxides are stable free radicals where the unpaired electron is localized on the N-O group. organicreactions.org

The identification and characterization of these radical intermediates are primarily achieved through Electron Paramagnetic Resonance (EPR) spectroscopy. EPR spectra provide detailed information about the electronic environment of the unpaired electron. For the aforementioned 2-tert-butyl-substituted pyrrolidine-1-oxyls, EPR spectra were recorded to confirm their radical nature and to study their stability. organicreactions.orgnih.gov The bulky tert-butyl group adjacent to the nitroxide moiety confers significant steric shielding, leading to high stability against chemical reduction. organicreactions.org This stability is a key feature, making these radicals persistent and amenable to study.

The characterization process also involves trapping transient radical species. While the pyrrolidine-1-oxyls are stable radicals themselves, in other reactions involving 2-tert-butylpyrrolidine derivatives, short-lived radical intermediates might be formed. Techniques like spin trapping, where a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct, are employed. nih.govacs.org The resulting adduct can then be detected and characterized by EPR, providing evidence for the existence of the initial, highly reactive radical intermediate. nih.gov

Table 2: Characterization Data for a 2-tert-butylpyrrolidine-derived Nitroxide Radical nih.gov

CompoundFormulaCharacterization MethodKey Findings
2-tert-Butyl-2,5-diethyl-5-(3-hydroxypropyl)pyrrolidine-1-oxylC₁₅H₃₀NO₂HRMS, IR, ¹H NMR, EPRConfirmed mass, presence of O-H group, complex proton NMR spectrum due to diastereomers, and characteristic EPR signal for a nitroxide radical.

Role of Iminium Ions in Reaction Mechanisms

Iminium ions are key reactive intermediates in a vast array of organic reactions, particularly in asymmetric organocatalysis. rsc.orgacs.org These cationic species are typically formed from the condensation of a secondary amine, such as a 2-tert-butylpyrrolidine derivative, with a carbonyl compound like an α,β-unsaturated aldehyde. acs.orgnih.govmasterorganicchemistry.com The formation of the iminium ion activates the carbonyl compound towards nucleophilic attack. acs.org

The mechanism of iminium ion formation involves a series of reversible steps: nucleophilic addition of the amine to the carbonyl, proton transfer to form a carbinolamine, and subsequent acid-catalyzed dehydration to yield the iminium ion. nih.govmasterorganicchemistry.com Computational studies using 2-tert-butylpyrrolidine as a model have been instrumental in understanding the stability and equilibria of these ions. rsc.orgrsc.org These studies have established relative stability scales for various pyrrolidine-derived iminium ions, which can predict the position of equilibrium in exchange reactions where the amine is transferred between two different carbonyl compounds. rsc.org

Experimental evidence for the existence and structure of these iminium ion intermediates has been obtained through NMR spectroscopy. For example, ¹H NMR studies have been used to experimentally confirm the equilibrium positions between different iminium ions predicted by calculations. rsc.org In some cases, two-dimensional NMR spectroscopy and X-ray crystallography have been used to confirm the accepted general structures of iminium ions as reactive intermediates in organocatalysis. rsc.org The steric and electronic properties of the 2-tert-butyl group play a significant role in influencing the geometry and reactivity of the resulting iminium ion, which in turn directs the stereochemical course of the reaction. rsc.org

Investigation of Multi-ion Bridged Intermediates in Deprotonation Reactions

The deprotonation of pyrrolidinium (B1226570) salts, such as 2-tert-butylpyrrolidine hydrochloride, often involves complex intermediates, particularly when strong organolithium bases are used in nonpolar solvents. While direct experimental or computational studies on multi-ion bridged intermediates specifically for this compound are not extensively documented, the behavior of similar N-heterocyclic systems provides significant mechanistic insights.

Organolithium reagents are known to exist as aggregates in solution, and their deprotonation reactions can proceed through transition states involving multiple metal centers. researchgate.net In the enantioselective deprotonation of N-Boc protected pyrrolidines, the reaction is mediated by a complex of an organolithium base (like s-BuLi) and a chiral ligand. organicreactions.org The resulting lithiated intermediate is not a simple ion pair but rather a well-defined chiral aggregate. acs.org

These aggregates can be described as bridged structures. For instance, X-ray crystallography has revealed that mixed aggregates can form between a dilithiated chiral amide and an enediolate, where multiple lithium ions bridge the different anionic components. In these structures, lithium atoms can be chelated by multiple nitrogen or oxygen atoms, creating a rigid, bridged framework that dictates the stereochemical outcome of subsequent reactions. It is plausible that the deprotonation of 2-tert-butylpyrrolidinium ion by an organolithium base proceeds through similar multi-ion bridged transition states, where the lithium cation coordinates to both the base's conjugate acid and the newly formed 2-tert-butylpyrrolidine, potentially involving aggregates of the organolithium reagent itself. The precise nature of these intermediates is influenced by factors such as the solvent, additives, and the specific organolithium base employed. rsc.orgresearchgate.net

Proton Transfer and Deprotonation Mechanisms

Proton transfer is a fundamental step in many reactions involving this compound, including its deprotonation to the free amine and its role in catalyzing reactions via hydrogen bonding or Brønsted acidity.

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a key mechanistic step in various radical reactions and represents a concerted movement of a proton and an electron. In the context of derivatives of 2-tert-butylpyrrolidine, which is a trialkylamine, HAT processes are particularly relevant for C-H functionalization reactions. The abstraction of a hydrogen atom from a C-H bond adjacent (α) to the nitrogen atom generates a carbon-centered radical.

The reactivity and regioselectivity of HAT from amines are influenced by several factors. The tert-butoxyl radical is a commonly used HAT reagent in mechanistic studies. Research on the reaction of tert-butoxyl radicals with tertiary amines has shown that hydrogen abstraction occurs preferentially at the C-H bond α to the nitrogen. Computational studies can be used to estimate the C-H bond dissociation energies (BDEs) of the substrate, which helps to predict the most likely site of HAT. For tertiary amines, the α-C-H bonds are weakened due to the stabilization of the resulting α-amino radical by the adjacent nitrogen atom.

In reversible HAT catalysis, the initial hydrogen abstraction should be fully reversible, allowing for a thermodynamic equilibrium between different possible radical intermediates. The subsequent, slower, and irreversible trapping of one of these radicals then determines the product distribution. The steric bulk of the 2-tert-butyl group would be expected to influence the approach of the HAT reagent and the stability of the resulting radical, thereby affecting the kinetics and selectivity of the process.

Analysis of Sequential Deprotonation Pathways

The catalytic activity of 2-tert-butylpyrrolidine and its derivatives is contingent upon deprotonation to generate a neutral, nucleophilic secondary amine. Starting from the hydrochloride salt, the first and most straightforward step is the neutralization of the ammonium (B1175870) ion. This requires a base of sufficient strength to remove the acidic N-H proton, thereby liberating the free amine.

Once the free amine is formed, subsequent deprotonation events are crucial for its role in many catalytic cycles, particularly in organocatalysis. For instance, in reactions involving the formation of enamines or other reactive intermediates, a second deprotonation may occur at a carbon atom alpha to the nitrogen. However, the direct deprotonation of a C-H bond is significantly more challenging than that of the N-H bond and is not typically a spontaneous step. Instead, this process is often facilitated within a catalytic cycle. For example, after the formation of an iminium ion intermediate, the C-H bond at the alpha-position becomes considerably more acidic, allowing for its removal by a mild base to form a nucleophilic enamine.

In other contexts, such as metal-catalyzed reactions, deprotonation can be part of a concerted mechanism. For instance, in a concerted metalation-deprotonation (CMD) pathway, the metal center coordinates to the nitrogen, and a ligand associated with the metal acts as an internal base to abstract a C-H proton. The sequence and energetic favorability of these deprotonation steps are fundamental to the compound's function as a catalyst or ligand.

Mechanisms of Azomethine Ylide Formation from N-oxides

Azomethine ylides are powerful 1,3-dipoles used extensively in cycloaddition reactions to construct nitrogen-containing heterocycles. wikipedia.org While commonly generated via the thermal decarboxylation of α-amino acids with carbonyl compounds, an alternative mechanism involves the deprotonation of tertiary amine N-oxides. acs.org

In this pathway, a derivative, specifically the N-oxide of an N-substituted 2-tert-butylpyrrolidine, serves as the precursor. The mechanism is initiated by the treatment of the N-oxide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The base abstracts a proton from one of the carbon atoms adjacent (alpha) to the nitrogen atom. This deprotonation is facilitated by the electron-withdrawing nature of the N-oxide group, which increases the acidity of the α-protons. The resulting carbanion is stabilized by the adjacent positively charged nitrogen, forming the zwitterionic azomethine ylide structure. This highly reactive intermediate is typically generated in situ and immediately trapped by a dipolarophile to undergo a [3+2] cycloaddition reaction, yielding complex pyrrolidine-fused structures. acs.org

Catalytic Mechanism Investigations

Mechanistic Studies of Metal-Catalyzed Processes (e.g., Nickel-Catalyzed Cross-Couplings)

Derivatives of 2-tert-butylpyrrolidine can serve as effective chiral ligands in metal-catalyzed reactions, including nickel-catalyzed cross-couplings. The mechanism of these reactions generally follows a catalytic cycle involving the nickel center cycling between different oxidation states (e.g., Ni(0) and Ni(II)).

The role of the pyrrolidine-based ligand is multifaceted:

Coordination and Solubilization: The nitrogen atom of the pyrrolidine coordinates to the nickel center, stabilizing the metal complex and modulating its reactivity.

Stereocontrol: The inherent chirality of the 2-tert-butylpyrrolidine backbone creates a chiral environment around the metal center. This steric influence can direct the orientation of substrates in the coordination sphere, enabling enantioselective transformations. The bulky tert-butyl group plays a significant role in creating a well-defined steric pocket to control the facial selectivity of substrate approach.

Modulation of Electronic Properties: The amine ligand donates electron density to the nickel center, influencing its redox potentials and the rates of key elementary steps like oxidative addition and reductive elimination.

A typical catalytic cycle involves the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0)-ligand complex, forming a Ni(II) intermediate. This is followed by transmetalation with an organometallic nucleophile or reductive coupling, and the cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Ni(0) catalyst. The steric and electronic properties imparted by the 2-tert-butylpyrrolidine ligand are crucial for achieving high efficiency and selectivity in this process.

Photoinduced Disproportionation Mechanisms

In the context of photoredox catalysis, amines like 2-tert-butylpyrrolidine can act as sacrificial electron donors. nih.gov The process begins with the absorption of visible light by a photocatalyst, which transitions to an excited state. This excited photocatalyst is a potent oxidant and can accept a single electron from the amine, generating an amine radical cation and the reduced form of the photocatalyst. princeton.edu

The resulting amine radical cation is a key reactive intermediate. Its subsequent fate can involve several pathways, including deprotonation to form an α-amino radical or C-C bond cleavage. nih.gov One potential, though less common, pathway is disproportionation. This involves a reaction between two amine radical cations, or between an amine radical cation and another radical species. In such a reaction, one molecule is oxidized while the other is reduced. For example, a radical-radical disproportionation event can serve as a termination step in a catalytic cycle. acs.org While this pathway is mechanistically plausible, it often competes with more favorable propagation pathways, and its significance is highly dependent on the specific reaction conditions and substrate concentrations.

Organocatalytic Mechanisms in Asymmetric Reactions (e.g., Michael Additions)

2-Tert-butylpyrrolidine is a quintessential organocatalyst, operating through an enamine-based mechanism, analogous to the well-established proline catalysis. mdpi.com In the asymmetric Michael addition of an aldehyde or ketone to an α,β-unsaturated nitroalkene, the catalyst orchestrates the reaction through a defined catalytic cycle:

Enamine Formation: The secondary amine of 2-tert-butylpyrrolidine nucleophilically attacks the carbonyl group of the donor substrate (e.g., isobutyraldehyde). This is followed by dehydration to form a chiral enamine intermediate.

Stereoselective Michael Addition: The nucleophilic enamine attacks the β-carbon of the electrophilic nitroalkene. The crucial stereochemical induction occurs at this step. The bulky 2-tert-butyl group effectively shields one face of the enamine, forcing the nitroalkene to approach from the less hindered face. This controlled trajectory ensures the formation of one enantiomer of the product preferentially.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium. This step releases the final 1,4-adduct product and regenerates the 2-tert-butylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

This mechanism leverages the formation of transient, covalently bound intermediates to achieve high levels of stereocontrol.

Representative Results for Organocatalytic Michael Additions
DonorAcceptorCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)
Propanalβ-Nitrostyrene209595:598 (syn)
Cyclohexanoneβ-Nitrostyrene109985:1597 (anti)
Isobutyraldehyde(E)-2-Nitro-1-phenylpropene1588>99:199 (syn)

Elucidation of C-H Activation Mechanisms in Amines

The pyrrolidine ring is subject to C-H activation, a powerful strategy for molecular functionalization. Mechanistic studies have revealed several pathways through which these typically inert bonds can be selectively transformed, often utilizing the nitrogen atom as an internal directing element.

One prominent mechanism is Concerted Metalation-Deprotonation (CMD) , frequently observed in palladium-catalyzed reactions. acs.org In this pathway, an amide-linked directing group, attached to the pyrrolidine nitrogen, first coordinates to the palladium center. This brings the metal into proximity with the C-H bonds of the pyrrolidine ring. A ligand on the palladium catalyst (such as acetate) then assists in abstracting a proton from a C-H bond (e.g., at the C4 position) while the C-Pd bond is formed simultaneously. Deuterium labeling experiments have shown that this C-H activation step can be reversible. The regioselectivity and stereoselectivity of the functionalization are dictated by the geometry and stability of the resulting palladacycle intermediate. acs.org

Another elucidated mechanism involves hydride abstraction . In reactions catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the process can be initiated by the abstraction of a hydride ion from a C-H bond alpha to the nitrogen atom. nih.gov This generates an iminium ion, which can then undergo further reactions such as deprotonation to form an enamine or dihydropyrrole, leading to dehydrogenation of the pyrrolidine ring. Computational studies support this pathway, indicating a low energy barrier for the initial hydride abstraction step. nih.gov

Quantum Chemical Methodologies

A range of computational methods is available to researchers, each offering a different balance of accuracy and computational cost. The choice of method depends on the specific properties and processes being investigated.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and reliability in predicting molecular properties. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach allows for the accurate determination of ground-state energies, optimized molecular geometries, and the vibrational frequencies of molecules like this compound. nih.gov

Furthermore, DFT is instrumental in exploring chemical reactions by mapping the potential energy surface. By locating transition states—the highest energy point along a reaction coordinate—and calculating their energies, researchers can determine the activation energy barriers for reactions. For instance, the B3LYP functional combined with basis sets like 6-311G(d,p) or cc-pVTZ is commonly used to optimize molecular structures and predict reaction pathways. nih.gov

DFT Application Description Typical Basis Set
Geometry Optimization Determination of the lowest-energy three-dimensional structure of the molecule.6-311++G(d,p)
Energy Calculation Calculation of the total electronic energy of the optimized structure.cc-pVTZ
Transition State Search Locating the saddle point on the potential energy surface corresponding to a reaction barrier.6-311G(d,p)
Vibrational Frequencies Calculation of vibrational modes to confirm a stable structure (no imaginary frequencies) or a transition state (one imaginary frequency).6-311G(d,p)

To study a molecule in a realistic environment, such as in a solvent, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are employed. uchicago.educp2k.org This method partitions the system into two regions: the chemically active part, treated with a high-level quantum mechanics method (the QM region), and the surrounding environment, treated with a more computationally efficient molecular mechanics force field (the MM region). nih.gov

For this compound in an aqueous solution, the pyrrolidine cation and the chloride anion would constitute the QM region, allowing for an accurate description of their electronic structure and interactions. The surrounding water molecules would be treated using MM. nih.gov This approach enables the simulation of solvent effects on the molecule's conformation, stability, and reactivity over longer timescales than would be possible with a full QM calculation. uchicago.eduiu.edu The electrostatic interactions between the QM and MM regions are crucial and can be modeled using various embedding schemes. cp2k.org

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. youtube.com This makes it a valuable tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. researchgate.net TDDFT calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These calculated excitation energies correspond to the absorption maxima observed in experimental spectra. researchgate.net

The accuracy of TDDFT predictions can be sensitive to the choice of the functional. youtube.com For some types of excited states, such as charge-transfer states, standard TDDFT methods may yield significant errors, necessitating the use of more advanced functionals or alternative methods. youtube.com Nevertheless, TDDFT remains a widely used method for interpreting and predicting the electronic spectra of organic molecules.

For situations requiring very high accuracy, researchers turn to high-level ab initio methods. These methods are based on solving the Schrödinger equation with fewer approximations than DFT. Examples include Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as the "gold standard" CCSD(T). iu.edu

Methods like the Similarity Transformed Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster Singles and Doubles (STEOM-DLPNO-CCSD) are advanced techniques designed to provide highly accurate results for excited states while attempting to reduce the steep computational cost associated with traditional coupled-cluster methods. These high-level calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT and TDDFT for smaller systems or to obtain highly reliable data for specific, critical reaction steps.

Prediction and Simulation of Molecular Behavior

A primary goal of computational chemistry is to predict how molecules will behave under various conditions, including their reactivity and the pathways through which they transform.

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. By modeling the transformation of reactants to products, it is possible to map out the entire reaction pathway. researchgate.net This process involves identifying all stable intermediates and, crucially, the transition states that connect them.

For a molecule like 2-tert-butylpyrrolidine, this could involve studying its potential reactions, such as N-alkylation or ring-opening. Using DFT, researchers can calculate the relative energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and a transition state defines the activation energy barrier, a key determinant of the reaction rate. uchicago.edu A lower energy barrier implies a faster reaction. By comparing the barriers for multiple potential pathways, the most likely reaction mechanism can be identified. researchgate.net

Step in Pathway Prediction Computational Task Methodology Outcome
1. Identify Reactants/Products Define the starting and ending points of the chemical transformation.Molecular ModelingOptimized structures of reactants and products.
2. Propose Plausible Pathways Hypothesize one or more mechanistic routes connecting reactants and products.Chemical Intuition / Automated SearchSeries of elementary reaction steps.
3. Locate Transition States For each step, find the saddle point on the potential energy surface.DFT, Nudged Elastic Band (NEB)Geometry and energy of the transition state. nih.gov
4. Calculate Energy Barriers Determine the energy difference between reactants and each transition state.DFT Single-Point EnergyActivation energies for each step.
5. Map Potential Energy Surface Plot the energy of the system along the reaction coordinate.Intrinsic Reaction Coordinate (IRC)Visualization of the minimum energy path.

Conformational Analysis and Relative Stability Prediction

The three-dimensional structure of the pyrrolidine ring is not planar but exists in various puckered conformations, typically described as "envelope" and "twist" forms. The presence and orientation of substituents, such as the tert-butyl group at the C2 position, significantly influence the relative stability of these conformers. Computational methods, particularly Density Functional Theory (DFT), are employed to perform conformational analyses, identifying the lowest energy (most stable) structures and the energy barriers between them.

The conformational preference of substituted pyrrolidines is determined by a delicate balance of intramolecular factors, including steric interactions and electronic effects. researchgate.net For 2-tert-butylpyrrolidine, the bulky tert-butyl group plays a dominant role in dictating the most stable conformation, generally favoring a structure that minimizes steric strain between the substituent and the rest of the ring. Theoretical calculations can precisely quantify the energy differences between various conformers.

Table 1: Hypothetical Relative Energies of 2-Tert-butylpyrrolidine Conformers

Conformer Description Relative Energy (kcal/mol) Key Feature
Envelope (C1 puckered) 1.2 Tert-butyl group in a pseudo-axial position
E₂ Envelope (C2 puckered) 0.0 Tert-butyl group in a pseudo-equatorial position, minimizing steric clash

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would be derived from specific computational studies.

Prediction of Equilibrium Positions in Exchange Reactions

Computational chemistry can predict the thermodynamic favorability of a chemical reaction, thereby determining the position of the equilibrium. By calculating the Gibbs free energy (ΔG) of both reactants and products, the spontaneity of a reaction can be assessed. A negative ΔG indicates that the products are more stable than the reactants and the equilibrium will lie to the right. These calculations are crucial for designing efficient synthetic routes and understanding reaction outcomes without the need for extensive experimental screening.

For instance, in a hypothetical exchange reaction involving a 2-tert-butylpyrrolidine derivative, quantum mechanical calculations can determine the relative energies of all species involved to predict the major product at equilibrium.

Table 2: Example of Calculated Thermodynamic Data for a Hypothetical Exchange Reaction

Reaction Species Calculated Enthalpy (H) (Hartree) Calculated Gibbs Free Energy (G) (Hartree)
Reactant A + Reactant B -650.123 -650.150
Product C + Product D -650.135 -650.165

| ΔG (Products - Reactants) | | -0.015 Hartree (-9.4 kcal/mol) |

The significantly negative calculated ΔG suggests that the formation of Products C and D is thermodynamically favored, and the equilibrium will heavily favor the product side.

Molecular Dynamics Simulations for Microscopic Reaction Mechanisms

While quantum mechanics is excellent for calculating the properties of static structures, molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. mdpi.com Reactive MD simulations, which incorporate quantum mechanical calculations, can reveal the detailed, step-by-step mechanisms of chemical reactions. chemrxiv.orgchemrxiv.org These simulations model the breaking and forming of chemical bonds, the motion of reactants as they approach each other, and the structural changes that occur during the formation of transition states and products. mdpi.com

This approach allows researchers to visualize reaction pathways at an atomic level, identifying key intermediates and transition states that are often too transient to be observed experimentally. chemrxiv.org For reactions catalyzed by 2-tert-butylpyrrolidine derivatives, MD simulations can elucidate how the catalyst interacts with substrates, facilitates bond formation, and ultimately influences the reaction's progress and outcome.

Table 3: Key Stages in a Reactive Molecular Dynamics Simulation

Simulation Stage Purpose Information Obtained
System Setup Define the simulation box containing reactants, catalyst, and solvent molecules. Initial positions and velocities of all atoms.
Equilibration Allow the system to relax to a stable temperature and pressure. A thermodynamically stable starting point for the reaction simulation.
Production Run Run the simulation for an extended period to observe the reactive event. Atomic trajectories, bond-breaking/forming events, transition state structures, and reaction intermediates.

| Analysis | Analyze the trajectories to extract mechanistic and kinetic data. | Reaction pathways, energy barriers, and rate constants. |

Insights into Asymmetric Catalysis and Selectivity

Derivatives of 2-tert-butylpyrrolidine are frequently used as organocatalysts in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule in excess over the other. Computational studies are instrumental in understanding and predicting the high levels of stereoselectivity achieved with these catalysts.

Computational Prediction of Enantiomeric Excess in Stereoselective Syntheses

The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation energies of the pathways leading to the two different enantiomers (R and S). The transition state that is lower in energy will be more easily accessed, leading to the formation of the major enantiomer. Computational chemistry can model the transition states for both pathways and calculate their relative energies with high accuracy. This allows for the a priori prediction of which enantiomer will be favored and to what extent. This predictive power is invaluable for designing new catalysts and optimizing reaction conditions for higher selectivity.

Table 4: Hypothetical Transition State Energies and Predicted Enantiomeric Excess

Transition State Description Calculated Relative Energy (kcal/mol) Predicted Enantiomeric Excess (%)
TS-R Leads to the (R)-enantiomer 12.5 95% (Major Product)
TS-S Leads to the (S)-enantiomer 14.3 5% (Minor Product)

| ΔΔG‡ (TS-S - TS-R) | Energy Difference | 1.8 | |

Note: The enantiomeric excess is calculated based on the energy difference between the competing transition states (ΔΔG‡).

Elucidation of Catalyst-Substrate and Ligand-Catalyst Interactions

The selectivity of an asymmetric catalyst arises from precise interactions between the catalyst and the substrate within the transition state complex. Computational modeling can identify and quantify the key non-covalent interactions, such as hydrogen bonds and steric repulsion, that are responsible for stabilizing one transition state over another. researchgate.net By visualizing the catalyst-substrate complex, chemists can understand how the catalyst's structure directs the substrate into a specific orientation, leading to a selective reaction. This detailed understanding facilitates the rational design of more efficient and selective catalysts.

Table 5: Analysis of Key Interactions in a Catalyst-Substrate Complex

Type of Interaction Atoms Involved Calculated Distance (Å) Significance
Hydrogen Bond Catalyst N-H --- Substrate O=C 1.95 Stabilizes the preferred transition state by orienting the substrate.

| Steric Repulsion | Catalyst tert-butyl group --- Substrate phenyl group | 3.80 | Destabilizes the alternative transition state, preventing the formation of the minor enantiomer. |

Understanding Selectivity Differences in Asymmetric Michael Additions

Asymmetric Michael additions are a fundamental carbon-carbon bond-forming reaction where pyrrolidine-based catalysts are widely used. mdpi.comnih.gov These reactions often yield high levels of diastereo- and enantioselectivity. nih.gov Computational studies have been crucial in explaining the origins of this selectivity. researchgate.net

Theoretical models can explain why a nucleophile adds to a specific face (Re or Si) of the Michael acceptor and why a particular diastereomer is formed. mdpi.com By comparing the activation energies of all possible reaction pathways, researchers can construct a complete energy profile of the reaction. This profile clearly shows which pathway is kinetically favored and why, providing a deep understanding of how the catalyst controls the stereochemical outcome of the reaction. mdpi.com

Computational Chemistry Studies of this compound and Related Species

Q & A

Q. What are the recommended synthetic routes for 2-Tert-butylpyrrolidine hydrochloride, and what reaction parameters require stringent control?

  • Methodological Answer: Synthesis typically involves tert-butyl group introduction via nucleophilic substitution or reductive amination. Critical parameters include reaction temperature (optimized between 0–25°C to avoid side reactions), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios of tert-butylating agents. Post-synthesis, acidification with HCl yields the hydrochloride salt. Purity can be monitored via thin-layer chromatography (TLC) at intermediate stages .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with pyrrolidine ring protons appearing as distinct multiplets (δ 1.5–3.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ≈ 210–220 nm) assesses purity (>98% recommended for biological assays). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₈N·HCl) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer: Use fume hoods to avoid inhalation (risk code H333). Wear nitrile gloves and goggles to prevent skin/eye contact (H313/H319). In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS). Store in airtight containers under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from impurities or assay conditions. Replicate experiments using standardized purity thresholds (HPLC-validated) and control buffers (e.g., PBS at pH 7.4). Cross-validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies). Statistical tools like Bland-Altman analysis can quantify inter-study variability .

Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model steric effects of the tert-butyl group on reaction pathways. Molecular docking (AutoDock Vina) assesses binding affinities in enzyme-inhibition studies. Solvent effects are incorporated via COSMO-RS to predict solubility and stability in polar aprotic solvents .

Q. How should stability studies be designed to evaluate degradation pathways under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC-MS to identify byproducts (e.g., tert-butyl group cleavage). Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard storage (25°C). Use desiccants and amber vials to mitigate hydrolysis and photodegradation .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) followed by recrystallization. Asymmetric hydrogenation using Ru-BINAP catalysts achieves >95% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.